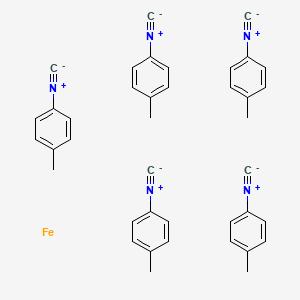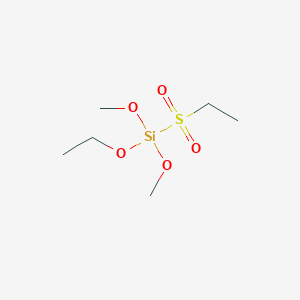
(Ethanesulfonyl)(ethoxy)dimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethanesulfonyl)(ethoxy)dimethoxysilane is an organosilicon compound that features both sulfonyl and ethoxy groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (ethanesulfonyl)(ethoxy)dimethoxysilane typically involves the reaction of ethanesulfonyl chloride with ethoxy(dimethoxy)silane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
[ \text{EtSO}_2\text{Cl} + \text{EtO}\text{Si}(\text{OMe})_2 \rightarrow \text{EtSO}_2\text{Si}(\text{OEt})(\text{OMe})_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and pH) is common to optimize the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(Ethanesulfonyl)(ethoxy)dimethoxysilane can undergo various types of chemical reactions, including:
Hydrolysis: The compound can react with water to form silanols and ethanesulfonic acid.
Condensation: It can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases, with the removal of water or alcohol as a byproduct.
Substitution: Requires nucleophilic reagents and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: Produces ethanesulfonic acid and silanols.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
科学研究应用
(Ethanesulfonyl)(ethoxy)dimethoxysilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing sulfonyl and ethoxy groups into organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and functional versatility.
Industry: Employed in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
作用机制
The mechanism by which (ethanesulfonyl)(ethoxy)dimethoxysilane exerts its effects depends on the specific application:
In Materials Science: The compound undergoes hydrolysis and condensation reactions to form siloxane networks, which contribute to the material’s structural integrity and properties.
In Organic Synthesis: Acts as a source of sulfonyl and ethoxy groups, facilitating the formation of new chemical bonds and functional groups in target molecules.
In Biology and Medicine: The compound’s biocompatibility and ability to form stable bonds with biological molecules make it useful for drug delivery and biomedical applications.
相似化合物的比较
(Ethanesulfonyl)(ethoxy)dimethoxysilane can be compared with other organosilicon compounds, such as:
Dimethyldiethoxysilane: Similar in structure but lacks the sulfonyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains three methoxy groups and is used primarily in the synthesis of siloxane polymers.
Triethoxysilane: Features three ethoxy groups and is commonly used as a coupling agent in various industrial applications.
The presence of the sulfonyl group in this compound distinguishes it from these similar compounds, providing unique reactivity and functionality that can be leveraged in specialized applications.
属性
CAS 编号 |
141875-42-5 |
|---|---|
分子式 |
C6H16O5SSi |
分子量 |
228.34 g/mol |
IUPAC 名称 |
ethoxy-ethylsulfonyl-dimethoxysilane |
InChI |
InChI=1S/C6H16O5SSi/c1-5-11-13(9-3,10-4)12(7,8)6-2/h5-6H2,1-4H3 |
InChI 键 |
PFVDPYPMSPFEML-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](OC)(OC)S(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl[(1,3-dimethoxybuta-1,3-dien-1-yl)oxy]dimethylsilane](/img/structure/B14274917.png)
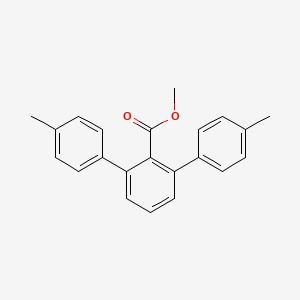
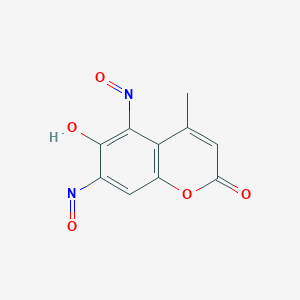
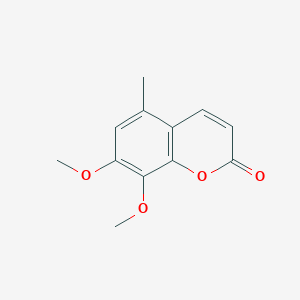
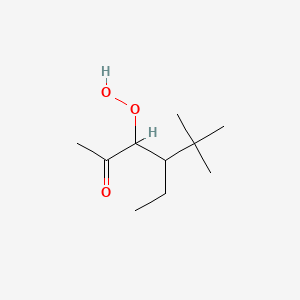
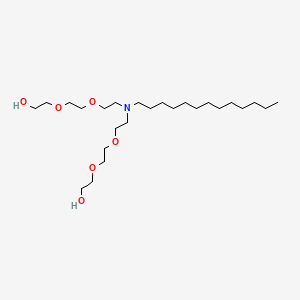
![Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-](/img/structure/B14274949.png)
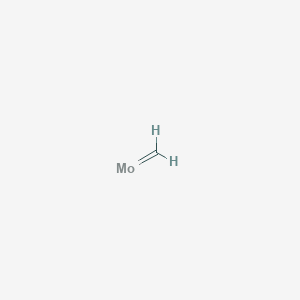
![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)
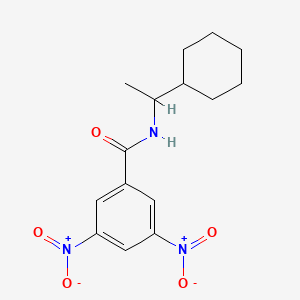

![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)
